SX-682

概要

説明

SX-682は、ケモカイン受容体CXCR1およびCXCR2を標的とする低分子阻害剤です。これらの受容体は、腫瘍微小環境への骨髄由来抑制細胞の動員とトラフィッキングに関与しています。 これらの受容体を阻害することにより、this compoundは免疫療法の効果を高め、腫瘍の増殖を抑制することができます .

科学的研究の応用

SX-682 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of CXCR1 and CXCR2 in various chemical processes.

Biology: Employed in research to understand the mechanisms of immune cell recruitment and trafficking.

Medicine: Investigated for its potential to enhance the efficacy of immunotherapies in cancer treatment.

Industry: Utilized in the development of new therapeutic agents targeting the tumor microenvironment .

作用機序

SX-682は、ケモカイン受容体CXCR1およびCXCR2に結合し、そのシグナル伝達経路を阻害することによって効果を発揮します。この阻害は、腫瘍微小環境への骨髄由来抑制細胞の動員とトラフィッキングを減らし、免疫療法の効果を高め、腫瘍の増殖を抑制します。 This compoundの分子標的には、CXCR1およびCXCR2受容体、そして関連する経路にはケモカインシグナル伝達経路が含まれる .

類似の化合物との比較

類似の化合物

レパリシン: CXCR1およびCXCR2の別の阻害剤であり、同様の研究アプリケーションで使用される。

ナバリシン: CXCR2の選択的阻害剤であり、炎症性疾患の治療に使用される。

This compoundの独自性

This compoundは、CXCR1とCXCR2の両方を二重に阻害するという点で独自であり、骨髄由来抑制細胞の動員を強力に阻害します。 この二重阻害は、これらの受容体のいずれか1つのみを標的とする化合物と比較して、腫瘍の増殖を抑制し、免疫療法の成果を向上させる効果を高めます .

生化学分析

Biochemical Properties

SX-682 functions as an allosteric inhibitor of the CXCR1 and CXCR2 chemokine receptors . By binding to these receptors, this compound blocks the recruitment of MDSCs, which are known to suppress immune responses in the tumor microenvironment . This inhibition enhances T cell activation and antitumor immunity . The compound interacts with various biomolecules, including chemokines that activate CXCR1 and CXCR2, thereby preventing their signaling and subsequent recruitment of MDSCs .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In cancer cells, it inhibits the proliferation of leukemic cell lines and primary MDS/AML patient samples in vitro . It also impairs leukemic growth in in vivo animal models . By blocking the recruitment of MDSCs, this compound enhances the infiltration and activation of immune effector cells, such as natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs), within the tumor microenvironment . This leads to increased tumor cell killing and inhibition of tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively and allosterically binding to the CXCR1 and CXCR2 receptors . This binding inhibits the activation of these receptors by tumor-secreted chemokines, thereby blocking the downstream signaling pathways involved in MDSC recruitment and tumor growth . The inhibition of CXCR1/2-mediated signaling reduces the immunosuppressive nature of the tumor microenvironment and enhances the antitumor immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a dose-dependent reduction in absolute neutrophil count (ANC), with maximum reduction achieved at doses above 150 mg BID . This reduction in ANC normalizes rapidly upon cessation of dosing . Long-term studies have shown that this compound is well-tolerated and maintains its efficacy in reducing tumor growth and enhancing immune responses over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces the recruitment of MDSCs and enhances T cell activation . At higher doses, this compound can cause a significant reduction in ANC, which is reversible upon dose-holding .

Metabolic Pathways

This compound is involved in metabolic pathways related to the CXCR1 and CXCR2 chemokine receptors . By inhibiting these receptors, the compound affects the recruitment and migration of MDSCs and neutrophils within the tumor microenvironment . This inhibition disrupts the inflammatory processes and reduces the immunosuppressive nature of the tumor microenvironment .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the CXCR1 and CXCR2 receptors . The compound’s oral bioavailability allows it to be effectively absorbed and distributed throughout the body . Its effects on neutrophil trafficking and MDSC recruitment are consistent with its mechanism of action as a CXCR1/2 inhibitor .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the CXCR1 and CXCR2 receptors on the cell surface . By binding to these receptors, the compound exerts its inhibitory effects on the signaling pathways involved in MDSC recruitment and tumor growth . This localization is crucial for its function as an allosteric inhibitor of CXCR1 and CXCR2 .

準備方法

合成経路と反応条件

SX-682は、コア構造の形成とそれに続く官能基化を含む一連の化学反応によって合成されます。合成経路には一般的に以下が含まれます。

- 複数段階の反応シーケンスによるコア構造の形成。

- 阻害活性を高める特定の化学基を導入するためのコア構造の官能基化。

- 最終生成物の純度と効力を確認するための精製と特性評価 .

工業生産方法

This compoundの工業生産には、化合物を大量に生産するための合成経路のスケールアップが含まれます。このプロセスには、収率を最大化し、不純物を最小限に抑えるために、温度、圧力、溶媒の選択などの反応条件の最適化が必要です。 最終生成物は、一貫性と効力を保証するために、厳格な品質管理措置を受けます .

化学反応の分析

反応の種類

SX-682は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができる。

還元: 還元反応は、this compoundの化学構造を修飾するために使用でき、その阻害活性を変化させる可能性がある。

一般的な試薬と条件

This compoundの合成と修飾に使用される一般的な試薬には以下が含まれます。

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。

置換剤: ハロゲンやアルキル化剤など.

生成される主な生成物

これらの反応から生成される主な生成物には、CXCR1およびCXCR2に対する阻害活性を保持または強化するthis compoundのさまざまな誘導体が含まれる .

科学研究アプリケーション

This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: さまざまな化学プロセスにおけるCXCR1およびCXCR2の役割を研究するためのツール化合物として使用される。

生物学: 免疫細胞の動員とトラフィッキングのメカニズムを理解するための研究で使用される。

医学: がん治療における免疫療法の効果を高める可能性について調査されている。

類似化合物との比較

Similar Compounds

Reparixin: Another inhibitor of CXCR1 and CXCR2, used in similar research applications.

Navarixin: A selective inhibitor of CXCR2, used in the treatment of inflammatory diseases.

Danirixin: A CXCR2 antagonist, investigated for its potential in treating chronic obstructive pulmonary disease

Uniqueness of SX-682

This compound is unique in its dual inhibition of both CXCR1 and CXCR2, making it a potent inhibitor of myeloid-derived suppressor cell recruitment. This dual inhibition enhances its efficacy in reducing tumor growth and improving the outcomes of immunotherapies compared to compounds that target only one of these receptors .

特性

IUPAC Name |

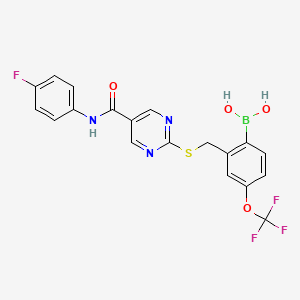

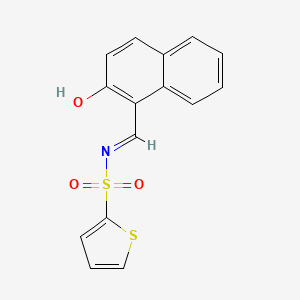

[2-[[5-[(4-fluorophenyl)carbamoyl]pyrimidin-2-yl]sulfanylmethyl]-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BF4N3O4S/c21-13-1-3-14(4-2-13)27-17(28)12-8-25-18(26-9-12)32-10-11-7-15(31-19(22,23)24)5-6-16(11)20(29)30/h1-9,29-30H,10H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUDZBCEHIZMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)(F)F)CSC2=NC=C(C=N2)C(=O)NC3=CC=C(C=C3)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BF4N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648843-04-2 | |

| Record name | SX-682 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648843042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SX-682 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5212R2DPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

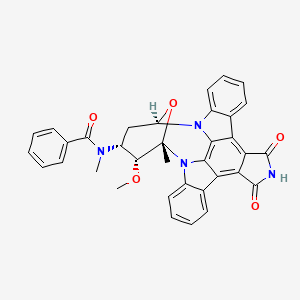

![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)